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Introduction

Density gradient centrifugation is a cornerstone technique for isolating specific cell populations
from heterogeneous samples. lohexol, a non-ionic, iodinated density gradient medium, is
utilized for the separation of cells and subcellular components based on their buoyant density.
Following successful isolation, cryopreservation is essential for the long-term storage and
banking of these valuable cells, ensuring their availability for future experiments and preserving
their biological properties.[1][2]

This document provides a detailed protocol for the cryopreservation and subsequent thawing of
cells isolated using an lohexol-based density gradient. The procedures outlined are designed
to maximize post-thaw cell viability and recovery, ensuring the integrity of the isolated cell
population for downstream applications. The success of cryopreservation hinges on several
critical factors, including the health of the cells prior to freezing, the correct use of a
cryoprotective agent (CPA), a controlled rate of freezing, and proper long-term storage at
cryogenic temperatures.[3]

Key Considerations for Cryopreservation
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» Cell Health: Begin with a healthy, viable cell population in the log phase of growth.[4] Cells
should have high viability (>90%) before initiating the cryopreservation process.

» lohexol Removal: It is crucial to thoroughly wash the isolated cells to remove residual
lohexol. Studies have shown that prolonged exposure to lohexol can have cytotoxic effects
on various cell types, potentially impacting cell viability and function.[5][6][7][8][9]

o Cryoprotective Agent (CPA): Dimethyl sulfoxide (DMSO) is the most common CPA, used to
protect cells from damage caused by ice crystal formation during freezing.[2][10][11] The
optimal concentration of DMSO can be cell-type dependent, but a final concentration of 5-
10% is widely used.[12][13][14]

e Cooling Rate: A slow, controlled cooling rate of approximately -1°C per minute is critical for
successful cryopreservation.[3][11][15][16] This minimizes intracellular ice crystal formation
and osmotic stress.

» Thawing: Rapid thawing is essential to prevent the formation of damaging ice crystals as the
sample warms.[2][3][11]

Experimental Protocols
Part A: Post-lohexol Gradient Cell Preparation

This part of the protocol focuses on washing the cells isolated from the lohexol gradient to
prepare them for cryopreservation.

Materials:

o Cell suspension isolated from lohexol gradient

o Complete cell culture medium, appropriate for the cell type

o Phosphate-Buffered Saline (PBS), calcium and magnesium-free
e Conical centrifuge tubes (15 mL or 50 mL)

e Hemocytometer or automated cell counter
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e Trypan blue solution (0.4%)

Procedure:

o Carefully collect the cell layer of interest from the lohexol density gradient.
» Transfer the cell suspension to a sterile conical centrifuge tube.

« Dilute the cell suspension with at least 3 volumes of sterile PBS or complete culture medium
to reduce the density of the solution.

o Centrifuge the cell suspension at 300-400 x g for 5-10 minutes at room temperature to pellet
the cells.

o Carefully aspirate and discard the supernatant, ensuring the cell pellet is not disturbed.
o Gently resuspend the cell pellet in 5-10 mL of fresh, complete culture medium.

o Repeat the wash step (steps 4-6) two more times to ensure complete removal of the lohexol
medium.

 After the final wash, resuspend the cell pellet in a known volume of complete culture
medium.

o Perform a cell count and viability assessment using a hemocytometer and trypan blue
exclusion. Ensure cell viability is >90%.

Part B: Cell Cryopreservation

Materials:

Prepared cell suspension

Complete cell culture medium

Fetal Bovine Serum (FBS), heat-inactivated

Dimethyl sulfoxide (DMSO), sterile, cell culture grade
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Sterile cryogenic vials, pre-labeled

Controlled-rate freezing container (e.g., Mr. Frosty) or a programmable freezer

-80°C freezer

Liquid nitrogen storage dewar
Procedure:

o Prepare the cryopreservation medium. A commonly used medium consists of 90% FBS and
10% DMSO. Alternatively, a medium of 80% complete growth medium, 10% FBS, and 10%
DMSO can be used. Prepare this solution fresh and keep it on ice.

o Centrifuge the washed cell suspension (from Part A) at 300 x g for 5 minutes.

e Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium to a
final cell density of 1 x 106 to 1 x 107 cells/mL.[4]

e Working quickly, aliquot 1 mL of the cell suspension into each pre-labeled cryogenic vial.
» Place the cryogenic vials into a controlled-rate freezing container.

o Transfer the freezing container to a -80°C freezer and leave it for at least 24 hours. This
achieves the desired cooling rate of -1°C/minute.[15][16]

o After 24 hours, transfer the vials to the vapor phase of a liquid nitrogen dewar for long-term
storage (below -130°C).[15][16]

Part C: Thawing of Cryopreserved Cells
Materials:
o Cryopreserved cells

o Complete cell culture medium, pre-warmed to 37°C

e 37°C water bath
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o Conical centrifuge tube
o Sterile pipette
Procedure:

o Prepare a culture vessel with the appropriate volume of pre-warmed complete culture
medium.

o Retrieve a vial of cryopreserved cells from the liquid nitrogen dewar.

o Immediately place the vial in a 37°C water bath. Agitate the vial gently until only a small ice
crystal remains. This process should be rapid (typically 1-2 minutes).

» Wipe the outside of the vial with 70% ethanol to sterilize it.

 In a sterile environment, use a pipette to slowly transfer the thawed cell suspension from the
vial into a conical tube containing at least 10 mL of pre-warmed complete culture medium.
Add the cells dropwise while gently swirling the tube to minimize osmotic shock.

o Centrifuge the cells at 150-200 x g for 5 minutes. This step is to remove the DMSO, which is
toxic to cells at room temperature.

o Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete
culture medium.

o Transfer the cell suspension to the prepared culture vessel.
e Incubate the cells under their optimal growth conditions.

e |tis advisable to change the medium after 24 hours to remove any remaining DMSO and
dead cells.

Data Presentation

The following tables summarize expected outcomes and variables in the cryopreservation
process.
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Table 1: Effect of DMSO Concentration on Post-Thaw Viability

Immediate 24-Hour Post-
DMSO -
Cell Type . Post-Thaw Thaw Viability Reference
Concentration L
Viability (%) (%)
Regulatory T
5% ~95% ~78% [13]
Cells
Regulatory T
10% ~93% ~60% [13]
Cells
Human
Conjunctival 10% ~79.9% Not Reported [10]
Cells
Mesenchymal
10% 80% - 100% Not Reported [14]
Stem Cells

Table 2: General Troubleshooting for Low Post-Thaw Viability
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Issue Potential Cause Recommended Solution
Work quickly once DMSO is
o Prolonged exposure to DMSO )

Low Viability added. Keep cells and freezing

at room temperature.

medium on ice.[4]

Improper cooling rate (too fast

or too slow).

Use a validated controlled-rate
freezing container or

programmable freezer.[16]

Improper thawing rate (too

slow).

Thaw vials rapidly in a 37°C
water bath until a small ice

crystal remains.[3][16]

Poor cell health before

freezing.

Ensure cells are in the log
growth phase and have >90%
viability before

cryopreservation.[4]

Incorrect cell density in the

cryovial.

Freeze cells at a density of 1 x
10% — 1 x 107 cells/mL.[4][16]

Contamination.

Test for microbial

contamination before freezing.

[4]

Visualizations
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Caption: Workflow for cryopreservation and recovery of cells.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1672079?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Pre-Freeze Process Post-Thaw

High Cell Viability Complete lohexol Optimal Cell Density Correct CPA Controlled Cooling Stable Storage Rapid Thawing Prompt CPA Removal
(>90%) Removal (1-10 million/mL) (e.g., 5-10% DMSO) (-1°C/min) (<-130°C) (37°C) P!
— —_

Successful
Cryopreservation

Click to download full resolution via product page

Caption: Key factors influencing successful cell cryopreservation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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